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Cat. No.: B15616448 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive in vivo comparison of Onzigolide (also known as TBR-

760 or BIM-23A760), a novel chimeric dopamine-somatostatin compound, with traditional

somatostatin analogs such as octreotide, lanreotide, and pasireotide. This document

summarizes key performance differences based on available preclinical and clinical data, with

a focus on receptor binding affinity, in vivo efficacy, and mechanism of action.

Executive Summary
Onzigolide represents a significant departure from traditional somatostatin analogs by

incorporating a dopamine receptor agonist component, creating a chimeric molecule that

targets both dopamine D2 receptors (D2R) and somatostatin receptor subtype 2 (SSTR2). This

dual-targeting mechanism has demonstrated unique in vivo effects, particularly in preclinical

models of non-functioning pituitary adenomas (NFPAs), where it has shown superior tumor

growth inhibition compared to individual somatostatin or dopamine analogs. While traditional

analogs primarily exert their effects through various somatostatin receptor subtypes,

Onzigolide's combined activity offers a novel therapeutic approach. However, publicly

available in vivo pharmacokinetic data for Onzigolide remains limited.

Receptor Binding Affinity
The binding affinity of a compound to its target receptors is a critical determinant of its potency

and selectivity. The following table summarizes the reported binding affinities of Onzigolide
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and traditional somatostatin analogs to their respective target receptors.

Compoun
d

SSTR1
(IC50/Ki,
nM)

SSTR2
(IC50/Ki,
nM)

SSTR3
(IC50/Ki,
nM)

SSTR4
(IC50/Ki,
nM)

SSTR5
(IC50/Ki,
nM)

Dopamin
e D2
Receptor
(EC50,
nM)

Onzigolide

(TBR-760)
- 1.2 - -

Moderate

Affinity
0.064

Octreotide >1000[1] 0.2 - 2.5[1]
Low

Affinity[1]
>100[1]

Moderate

Affinity[1]
-

Lanreotide >1000 1.3 - 4.5 16 - 50 >1000 6.3 - 12 -

Pasireotide 0.2 - 1.5 1.0 - 5.0 0.3 - 1.2 >100 0.1 - 0.4 -

Note: Binding affinities can vary depending on the assay conditions. Data presented is a

synthesis from multiple sources to provide a comparative overview. A dash (-) indicates data

not found or not applicable.

Mechanism of Action and Signaling Pathways
Traditional somatostatin analogs, such as octreotide and lanreotide, primarily bind to SSTR2,

initiating a signaling cascade that inhibits adenylyl cyclase and reduces intracellular cyclic AMP

(cAMP) levels. This leads to the inhibition of hormone secretion and cell proliferation.

Pasireotide has a broader binding profile, with high affinity for SSTR1, SSTR2, SSTR3, and

SSTR5.

Onzigolide, in contrast, possesses a unique dual mechanism of action. It acts as an agonist at

both SSTR2 and dopamine D2 receptors. The activation of D2R is thought to mediate

antiproliferative and cytotoxic effects through the activation of ERK1/2 and p38 MAPK

pathways.[2]
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Figure 1: Comparative Signaling Pathways
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In Vivo Efficacy: Preclinical Data
A key preclinical study provides a direct in vivo comparison of Onzigolide's efficacy against its

individual components in a mouse model of aggressive non-functioning pituitary adenoma

(NFPA).

Experimental Protocol: Tumor Growth Inhibition in a
Mouse Model of NFPA

Animal Model: Pro-opiomelanocortin (POMC) gene knock-out (KO) mice, which

spontaneously develop aggressive NFPAs.

Treatment Groups:

Vehicle control

Onzigolide (TBR-760) at a dose of 1 mg/kg/day

Equimolar or 10x-higher doses of the individual somatostatin analog or dopamine agonist,

alone or in combination.

Administration: Daily subcutaneous injections.

Duration: 8 weeks.

Primary Endpoint: Tumor volume, measured at baseline and at the end of the treatment

period.
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Figure 2: Experimental Workflow for In Vivo Efficacy

Results
The in vivo study demonstrated the superior efficacy of Onzigolide in this specific model.
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Treatment Group
Final Average Tumor
Volume (mm³)

Key Finding

Vehicle-Treated 54.61 ± 10.6 Significant tumor growth.

Onzigolide (TBR-760) 8.5 ± 1.3
Complete arrest of tumor

growth (p<0.05 vs. vehicle).[3]

Individual Somatostatin or

Dopamine Analogs (alone or in

combination)

-
Little to no effect on tumor

growth.[3]

These findings suggest that the chimeric structure of Onzigolide, which allows for

simultaneous engagement of both D2R and SSTR2, is crucial for its enhanced anti-tumor

activity in this preclinical model. Notably, 20% of the mice treated with Onzigolide showed

significant tumor shrinkage.[3]

Pharmacokinetics
Detailed in vivo pharmacokinetic data for Onzigolide, such as half-life, clearance, and volume

of distribution, are not extensively available in the public domain. One report from human

clinical trials indicated that a major metabolite of Onzigolide with high affinity for the dopamine

receptor accumulates in the blood and has a longer duration than the parent compound. This

accumulation is believed to potentially interfere with the efficacy of Onzigolide over time by

reducing the number of available dopamine receptors.

For traditional somatostatin analogs, pharmacokinetic profiles are well-characterized. Long-

acting release (LAR) formulations of octreotide and lanreotide allow for monthly administration,

providing sustained therapeutic levels.

Conclusion
Onzigolide presents a novel, dual-targeting approach for the treatment of neuroendocrine

tumors, distinguishing it from traditional somatostatin analogs. Its chimeric design, combining a

somatostatin analog with a dopamine agonist, has shown superior in vivo efficacy in arresting

tumor growth in a preclinical model of non-functioning pituitary adenoma compared to its
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individual components. This suggests a synergistic effect that may offer a significant

therapeutic advantage in specific clinical contexts.

While the receptor binding profile of Onzigolide is potent for both D2R and SSTR2, a

comprehensive in vivo comparison is limited by the lack of publicly available pharmacokinetic

data. Further clinical studies are necessary to fully elucidate the therapeutic potential and long-

term efficacy of Onzigolide in comparison to established somatostatin analogs across a

broader range of neuroendocrine tumors. Researchers and drug development professionals

should consider the unique mechanism of action and the promising preclinical in vivo data of

Onzigolide when evaluating novel therapeutic strategies for neuroendocrine disorders.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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